![molecular formula C22H17N5O2 B1497124 1-Methyl-4-hydroxy-3-[[4-(phenylazo)phenyl]azo]-2(1H)-chinolinon CAS No. 73287-67-9](/img/structure/B1497124.png)

1-Methyl-4-hydroxy-3-[[4-(phenylazo)phenyl]azo]-2(1H)-chinolinon

Übersicht

Beschreibung

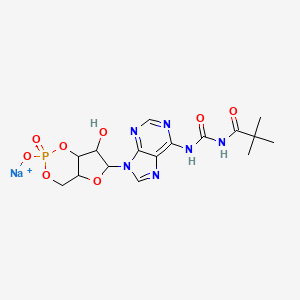

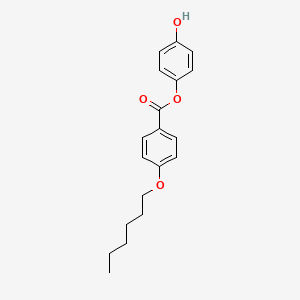

2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- is a useful research compound. Its molecular formula is C22H17N5O2 and its molecular weight is 383.4 g/mol. The purity is usually 95%.

The exact mass of the compound 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

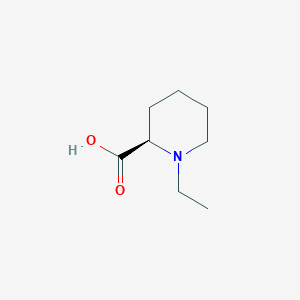

Synthese von Heterocyclen

4-Hydroxy-2-chinolone sind entscheidend für die Synthese von Heterocyclen, die grundlegende Strukturen in vielen Pharmazeutika sind. Die fragliche Verbindung kann zur Herstellung von vier- bis siebengliedrigen Heterocyclen verwendet werden, von denen viele einzigartige biologische Aktivitäten aufweisen . Diese Heterocyclen können als Kernstrukturen zur Entwicklung neuer Medikamente mit potenziellen therapeutischen Anwendungen dienen.

Pharmakologisches Gerüst

Die Azofarbstoffderivate, zu denen auch die Struktur von 4-Hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]-2-chinolin gehört, werden auf ihr pharmakologisches Potenzial untersucht. Die Einarbeitung heterocyclischer Einheiten in das Azofarbstoffgerüst verstärkt die bioaktiven Eigenschaften dieser Verbindungen, was zu Anwendungen in der Antimykotika-, Antituberkulose-, Antiviral-, Antiinflammatorischen-, Antikrebs-, Antibakteriellen-, DNA-Bindungs- und Analgetika-Eigenschaften führt .

Antibakterielle Mittel

Spezifische Derivate von 4-Hydroxy-2-chinolonen haben eine vielversprechende antibakterielle Aktivität gezeigt. Zum Beispiel haben Verbindungen, die strukturell dem 4-Hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]-2-chinolin ähneln, eine gute antibakterielle Aktivität gegen Krankheitserreger wie Escherichia coli und Staphylococcus aureus gezeigt, die mit der von Ampicillin vergleichbar ist . Dies deutet auf das Potenzial zur Entwicklung neuer Antibiotika hin.

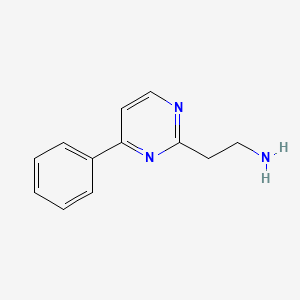

Molekularerkennung

Azofarbstoffe, einschließlich Derivaten von 4-Hydroxy-2-chinolonen, werden in molekularen Erkennungsprozessen eingesetzt. Ihre Fähigkeit, selektiv an Zielmoleküle zu binden, macht sie nützlich bei der Entwicklung von Sensoren und Assays zum Nachweis spezifischer biologischer oder chemischer Substanzen .

Flüssigkristallindustrie

Die strukturellen Eigenschaften von Azofarbstoffen machen sie für Anwendungen in der Flüssigkristallindustrie geeignet. Die Fähigkeit der Verbindung, Farbänderungen unter verschiedenen Reizen zu induzieren, kann bei der Entwicklung fortschrittlicher Displaytechnologien genutzt werden .

Farbstoffzusätze und Farbstoffe

Azofarbstoffe werden aufgrund ihrer leuchtenden Farben und ihrer Stabilität in verschiedenen Industrien häufig als Farbstoffzusätze verwendet. Die fragliche Verbindung kann zur Entwicklung neuer Farbstoffe mit spezifischen Eigenschaften für Textilien, Tinten und Kunststoffe verwendet werden .

Arzneimittelforschung und -entwicklung

4-Hydroxy-2-chinolone sind aufgrund ihrer vielfältigen pharmazeutischen und biologischen Aktivitäten wertvoll in der Arzneimittelforschung und -entwicklung. Sie können als Ausgangspunkt für die Synthese von Medikamenten dienen, die eine Vielzahl von Krankheiten bekämpfen .

Synthetische Chemie

Die Chemie von 4-Hydroxy-2-chinolonen ist einzigartig und spielt eine bedeutende Rolle in der synthetischen Chemie. Die Verbindung kann zur Herstellung verschiedener synthetischer Analoga und Derivate verwendet werden, wodurch das Repertoire chemischer Einheiten erweitert wird, die für Forschungs- und industrielle Anwendungen zur Verfügung stehen .

Wirkmechanismus

Target of action

The compound contains a quinolinone structure, which is a type of heterocyclic compound. Quinolinones are known to interact with various biological targets, including enzymes and receptors . The specific target would depend on the exact structure and functional groups of the compound.

Mode of action

The mode of action would depend on the specific target the compound interacts with. Generally, quinolinones can act as inhibitors or activators of their target proteins, altering their function and leading to downstream effects .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. Quinolinones have been found to affect various pathways, including those involved in cell growth, inflammation, and infection .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Quinolinones, being heterocyclic compounds, might have good bioavailability and can be metabolized by the liver .

Result of action

The molecular and cellular effects of the compound would depend on its specific target and mode of action. Quinolinones have been found to have various effects, including anti-inflammatory, antiviral, and anticancer activities .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the pH can affect the ionization state of the compound, which can influence its absorption and distribution .

Biochemische Analyse

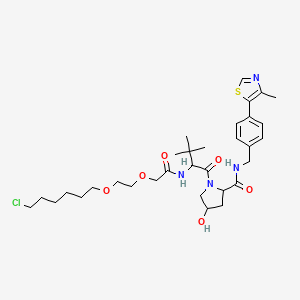

Biochemical Properties

2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- plays a crucial role in biochemical reactions, particularly in the formation of hydrazones and oximes. This compound interacts with various enzymes and proteins, including oxidoreductases and transferases, which facilitate its conversion into different biochemical intermediates. The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the stabilization of reaction intermediates and the promotion of specific biochemical pathways .

Cellular Effects

The effects of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- on cellular processes are diverse and depend on the cell type and the specific biochemical contextFor instance, it can modulate the activity of transcription factors and kinases, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, the compound’s ability to form stable complexes with cellular proteins can impact cellular metabolism by altering the flux of metabolic intermediates and the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- exerts its effects through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s azo groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with nucleophiles in proteins and nucleic acids . These interactions can result in the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting cellular function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- can change over time due to its stability and degradation properties. Studies have shown that the compound is relatively stable under physiological conditions but can undergo degradation in the presence of strong acids or bases . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage, which can lead to adverse outcomes such as organ dysfunction and inflammation .

Eigenschaften

IUPAC Name |

4-hydroxy-1-methyl-3-[(4-phenyldiazenylphenyl)diazenyl]quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O2/c1-27-19-10-6-5-9-18(19)21(28)20(22(27)29)26-25-17-13-11-16(12-14-17)24-23-15-7-3-2-4-8-15/h2-14,28H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCODSAZAZCDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9072737 | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73287-67-9 | |

| Record name | 4-Hydroxy-1-methyl-3-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73287-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-(2-(4-(2-phenyldiazenyl)phenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073287679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]-2-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![bis(3,5-ditert-butylphenyl)-[(3S)-4-(4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B1497044.png)

![N,N-Bis[4-(diethylamino)phenyl]-N',N'-diethyl-1,4-benzenediamine hexafluorophosphate](/img/structure/B1497047.png)

![[[(5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate](/img/structure/B1497052.png)

![4-(Diethylamino)-N-[4-(diethylamino)phenyl]-N-[4-(diethyliminio)-2,5-cyclohexadien-1-ylidene]benzenaminium hexafluoroantimonate(1-)](/img/structure/B1497061.png)

![1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]-N-methylmethanamine](/img/structure/B1497070.png)